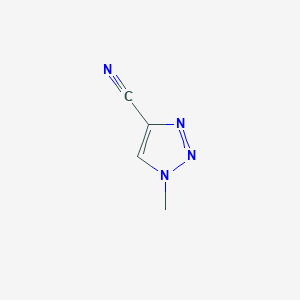

1-Methyl-1H-1,2,3-triazole-4-carbonitrile

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

1-Methyl-1H-1,2,3-triazole-4-carbonitrile is a heterocyclic compound with the molecular formula C₄H₄N₄. It is part of the triazole family, which is known for its diverse applications in various fields, including pharmaceuticals, agriculture, and materials science. This compound is characterized by a triazole ring substituted with a methyl group and a cyano group at specific positions, making it a versatile building block in organic synthesis .

Méthodes De Préparation

Synthetic Routes and Reaction Conditions: 1-Methyl-1H-1,2,3-triazole-4-carbonitrile can be synthesized through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of 3-cyanobenzyl alcohol with formaldehyde in the presence of a base can yield the desired triazole compound . Another method involves the use of amido-nitriles, which undergo cyclization to form the triazole ring .

Industrial Production Methods: Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The choice of solvents, catalysts, and reaction temperatures are crucial factors in scaling up the production process .

Analyse Des Réactions Chimiques

Types of Reactions: 1-Methyl-1H-1,2,3-triazole-4-carbonitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to introduce additional functional groups.

Reduction: Reduction reactions can modify the triazole ring or the cyano group.

Substitution: The methyl and cyano groups can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride are often used.

Substitution: Halogenation and alkylation reactions are typically carried out using reagents like bromine and alkyl halides.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can yield triazole derivatives with hydroxyl or carbonyl groups, while substitution reactions can introduce various alkyl or aryl groups .

Applications De Recherche Scientifique

Chemistry

In the realm of chemistry, 1-Methyl-1H-1,2,3-triazole-4-carbonitrile serves as a crucial building block for synthesizing more complex molecules. It is utilized in:

- Synthesis of Pharmaceuticals : This compound acts as an intermediate in the production of various pharmaceutical agents. Its ability to form stable complexes with metal ions enhances its utility in medicinal chemistry.

- Agrochemicals : The compound is also applied in the development of agrochemicals, contributing to the synthesis of herbicides and fungicides.

Table 1: Applications in Chemistry

| Application | Description |

|---|---|

| Pharmaceutical Synthesis | Intermediate for drug development |

| Agrochemical Production | Building block for herbicides and fungicides |

Biology

In biological research, this compound has been explored for its potential as:

- Enzyme Inhibitors : The compound is investigated for its ability to inhibit specific enzymes, making it relevant in drug design against various diseases.

- Coordination Chemistry : It functions as a ligand in coordination complexes, which are essential for studying metal ion interactions in biological systems.

Table 2: Biological Applications

| Application | Description |

|---|---|

| Enzyme Inhibition | Potential drug candidate for enzyme-related diseases |

| Coordination Chemistry | Ligand for metal complexes in biochemical studies |

Industry

The industrial applications of this compound include:

- Production of Specialty Chemicals : The compound is used in synthesizing specialty chemicals that require specific properties for various applications.

Table 3: Industrial Applications

| Application | Description |

|---|---|

| Specialty Chemicals Production | Used to create chemicals with tailored properties |

Case Study 1: Synthesis and Antimicrobial Activity

A study explored the synthesis of various derivatives of triazoles including this compound and evaluated their antimicrobial properties. The findings indicated that certain derivatives exhibited significant activity against a range of pathogens, suggesting potential applications in developing new antimicrobial agents .

Case Study 2: Coordination Complexes

Research demonstrated that complexes formed between this compound and transition metals showed enhanced catalytic activity in organic reactions. This highlights the compound's role as an effective ligand that can stabilize metal ions and facilitate catalytic processes .

Mécanisme D'action

The mechanism of action of 1-Methyl-1H-1,2,3-triazole-4-carbonitrile involves its interaction with molecular targets and pathways. The triazole ring can form hydrogen bonds and π-π interactions with biological macromolecules, influencing their activity. This compound can inhibit enzymes by binding to their active sites, thereby modulating biochemical pathways .

Comparaison Avec Des Composés Similaires

3-Bromo-1-methyl-1H-1,2,4-triazole-5-carbonitrile: This compound has a similar triazole ring structure but with a bromine atom at a different position.

1-Methyl-1H-1,2,4-triazole-3-carbonitrile: Another triazole derivative with a different substitution pattern.

Methyl-1H-1,2,4-triazole-3-carboxylate: This compound features a carboxylate group instead of a cyano group.

Uniqueness: 1-Methyl-1H-1,2,3-triazole-4-carbonitrile is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties.

Activité Biologique

1-Methyl-1H-1,2,3-triazole-4-carbonitrile (abbreviated as 1-Methyl-1H-TC) is a member of the triazole family, which has garnered attention in medicinal chemistry due to its diverse biological activities. This article delves into the compound's biological activity, mechanisms of action, and potential applications in various fields.

Overview of this compound

Chemical Structure and Properties:

1-Methyl-1H-TC features a triazole ring with a cyano group at the 4-position and a methyl group at the 1-position. This unique substitution pattern contributes to its distinct chemical and biological properties, making it an interesting candidate for further research in pharmacology and biochemistry .

Targets and Interactions:

The precise biological targets of 1-Methyl-1H-TC are not fully elucidated; however, triazole derivatives are known to interact with various biomolecules through hydrogen bonding, dipole interactions, and π-π stacking . These interactions may influence several biochemical pathways associated with:

- Antiviral activity

- Anticancer properties

- Antimicrobial effects

Biochemical Pathways:

Research indicates that triazoles can affect multiple biological pathways. For instance, they may act as enzyme inhibitors or modulators of protein-ligand interactions . The compound's potential in inhibiting specific enzymes could lead to therapeutic applications in treating diseases such as cancer and infections.

Anticancer Activity

Several studies have highlighted the anticancer potential of triazole derivatives. For example, compounds related to 1-Methyl-1H-TC have demonstrated significant antiproliferative effects against various cancer cell lines. In one study, derivatives showed IC50 values ranging from 1.1 μM to 2.6 μM against breast cancer (MCF-7) and colorectal cancer (HCT-116) cell lines .

| Compound | Cell Line | IC50 (μM) |

|---|---|---|

| 9 | MCF-7 | 1.1 |

| 9 | HCT-116 | 2.6 |

| 9 | HepG2 | 1.4 |

These results suggest that triazole derivatives may inhibit thymidylate synthase, a key enzyme in DNA synthesis, leading to apoptosis in cancer cells .

Antimicrobial Activity

Triazoles have also shown promise as antimicrobial agents. In vitro studies indicate that they possess activity against various bacterial strains including Escherichia coli and Staphylococcus aureus. For instance, certain derivatives exhibited minimum inhibitory concentrations (MICs) comparable to standard antibiotics .

Pharmacokinetics

Understanding the pharmacokinetics of 1-Methyl-1H-TC is crucial for assessing its bioavailability and therapeutic efficacy. The compound's ability to enter systemic circulation effectively determines its action at target sites within the body . Factors influencing pharmacokinetics include:

- Absorption rates

- Distribution within tissues

- Metabolism by liver enzymes

Study on Antitrypanosomal Activity

A recent study synthesized a series of triazole derivatives that were evaluated for their antitrypanosomal activity against Trypanosoma cruzi. One notable derivative demonstrated an IC50 value significantly lower than that of standard treatments, indicating its potential as a therapeutic agent for Chagas disease .

Comparative Analysis with Other Triazoles

Comparative studies between 1-Methyl-1H-TC and other triazole derivatives reveal variations in biological activity based on structural modifications. For instance:

| Compound | Activity Type | Notable Features |

|---|---|---|

| 3-Bromo-1-methyl-TC | Antimicrobial | Bromine substitution enhances potency |

| Methyl-1H-TC | Anticancer | Exhibits selective inhibition on cancer cells |

Propriétés

IUPAC Name |

1-methyltriazole-4-carbonitrile |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H4N4/c1-8-3-4(2-5)6-7-8/h3H,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CTUSCHMWIYXOOL-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=C(N=N1)C#N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H4N4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

108.10 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.